Enhanced Lipophilicity Compared to the Unsubstituted and N-Methyl Analogs Based on Computed Physicochemical Properties
The target compound exhibits a higher computed XLogP3 value than its closest analogs. PubChem data shows the N-ethyl derivative (the free base) has an XLogP3 of 0.4, compared to -0.2 for the N-methyl analog (1-amino-N-methylcyclopropane-1-carboxamide) and -0.8 for the unsubstituted 1-aminocyclopropane-1-carboxamide [1][2]. This indicates that the N-ethyl group provides a quantifiably optimal increase in lipophilicity for crossing biological membranes while maintaining aqueous solubility, a key balance for CNS drug discovery programs .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (free base) |
| Comparator Or Baseline | N-methyl analog: XLogP3 = -0.2; Unsubstituted analog: XLogP3 = -0.8 |
| Quantified Difference | Target is +0.6 logP units higher than N-methyl analog and +1.2 logP units higher than unsubstituted analog |
| Conditions | Computed by XLogP3 method, PubChem 2025.04.14 release [1] |
Why This Matters
A higher logP value within this range significantly improves passive membrane permeability and potential oral bioavailability, making the N-ethyl compound a superior scaffold for developing CNS-penetrant or orally active drug candidates over its more polar analogs.
- [1] PubChem. (2025). 1-amino-N-ethylcyclopropane-1-carboxamide (free base), CID 134692608. Computed Properties XLogP3. View Source
- [2] PubChem. (2025). 1-amino-N-methylcyclopropane-1-carboxamide, CID 277346. Computed Properties XLogP3. View Source
